molecular formula C15H27NO8 B12678164 alpha-(D-Gluconamido)cyclohexanepropionic acid CAS No. 94231-88-6

alpha-(D-Gluconamido)cyclohexanepropionic acid

Cat. No.: B12678164
CAS No.: 94231-88-6
M. Wt: 349.38 g/mol
InChI Key: XNIITDQRLMHJRL-FOMPKITHSA-N
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Description

Alpha-(D-Gluconamido)cyclohexanepropionic acid is a complex organic compound with the molecular formula C15H27NO8. It is known for its unique structure, which includes a cyclohexane ring and a gluconamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(D-Gluconamido)cyclohexanepropionic acid typically involves the reaction of cyclohexanepropanoic acid with D-gluconic acid. The reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to ensure the desired product is obtained. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Alpha-(D-Gluconamido)cyclohexanepropionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Alpha-(D-Gluconamido)cyclohexanepropionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(D-Gluconamido)cyclohexanepropionic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(D-Gluconamido)cyclohexanecarboxylic acid
  • Beta-(D-Gluconamido)cyclohexanepropionic acid
  • Gamma-(D-Gluconamido)cyclohexanepropionic acid

Uniqueness

Alpha-(D-Gluconamido)cyclohexanepropionic acid is unique due to its specific structural features, such as the cyclohexane ring and gluconamido group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

94231-88-6

Molecular Formula

C15H27NO8

Molecular Weight

349.38 g/mol

IUPAC Name

3-cyclohexyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid

InChI

InChI=1S/C15H27NO8/c17-7-10(18)11(19)12(20)13(21)14(22)16-9(15(23)24)6-8-4-2-1-3-5-8/h8-13,17-21H,1-7H2,(H,16,22)(H,23,24)/t9?,10-,11-,12+,13-/m1/s1

InChI Key

XNIITDQRLMHJRL-FOMPKITHSA-N

Isomeric SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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